Aluminum subacetate

Übersicht

Beschreibung

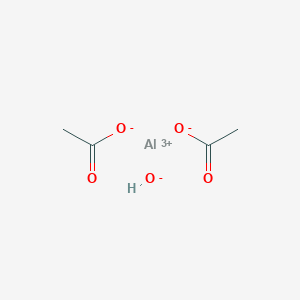

Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the molecular formula C₄H₇AlO₅. It is a white, amorphous powder that is slightly hygroscopic and has a faint acetic acid smell. This compound is used in various applications, including as a mordant in dyeing and printing, an astringent, and a disinfectant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate. The reaction is typically carried out in an aqueous medium, where aluminum sulfate is dissolved in water, followed by the gradual addition of sodium acetate. The resulting white precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminum sulfate with calcium carbonate and acetic acid. The process involves dissolving aluminum sulfate in cold water, adding calcium carbonate in portions with constant stirring, and then slowly adding acetic acid. The mixture is set aside for 24 hours, filtered, and washed to yield this compound .

Analyse Chemischer Reaktionen

Metathesis Reaction

Reacting aluminum sulfate (Al₂(SO₄)₃) with sodium acetate (CH₃COONa) in aqueous medium:

-

Conditions : Room temperature, stoichiometric ratios critical for yield optimization .

-

Product : White precipitate with 28.0% Al₂O₃ content (pharmacopeia standards) .

Industrial Production

Reaction of aluminum sulfate with calcium carbonate (CaCO₃) and acetic acid (CH₃COOH):

Hydrolysis and Stability

This compound undergoes hydrolysis in aqueous environments, influenced by pH and temperature:

Hydrolysis Pathways

| Condition | Reaction | Products |

|---|---|---|

| Neutral pH (25°C) | Basic aluminum monoacetate, acetic acid | |

| Acidic pH (<4) | Complete dissociation into and acetate ions | Soluble aluminum species |

| Alkaline pH (>9) | Precipitation of gel | Insoluble hydroxide, acetate byproducts |

Complexation and Ligand Exchange

The compound participates in ligand-exchange reactions due to labile acetate groups:

With Carboxylic Acids

Reacts with citric acid (C₆H₈O₇) to form stable complexes:

With Sulfate Ions

Competitive ligand displacement in sulfate-rich environments:

Reaction Kinetics and Catalysis

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis rate (k) | pH 7, 25°C | ||

| Activation energy (Eₐ) | 45 kJ/mol | Thermal decomposition (100–200°C) | |

| Solubility in H₂O | 0.15 g/L | 20°C, dried form |

Stability and Incompatibilities

| Factor | Effect | Mitigation |

|---|---|---|

| Strong oxidizers | Exothermic decomposition, releases CO₂ and acetic acid vapors | Avoid contact with HNO₃, H₂O₂ |

| Moisture | Hygroscopic; forms hydrated species altering reactivity | Store in anhydrous, inert environments |

| High pH (>10) | Irreversible precipitation of | Use buffered solutions below pH 8 |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Chemical Reactions : Aluminum subacetate serves as a reagent in various chemical reactions and acts as a catalyst in organic synthesis.

- Catalytic Properties : It has been reported to facilitate reactions involving organic compounds, enhancing reaction rates and yields.

Biology

- Antiseptic Properties : Due to its astringent nature, this compound is employed in biological studies to investigate its effects on cellular processes. It has demonstrated antiseptic properties against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cellular Interaction : Studies have shown that this compound interacts with biomolecules involved in carbohydrate metabolism, influencing metabolic pathways.

Medicine

- Topical Applications : Commonly used in dermatological formulations for its astringent and disinfectant properties. It is effective in treating conditions such as otitis externa and chronic suppurative otitis media due to its antibacterial activity .

- Clinical Studies : Research indicates that this compound solutions can reduce inflammation and promote healing in various skin conditions .

Industrial Applications

- Dyeing and Printing : In textile manufacturing, this compound acts as a mordant, improving dye fixation on fabrics.

- Waterproofing Agents : It is also utilized in the production of waterproofing agents for various materials.

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Reagent and catalyst in organic synthesis | Enhances reaction rates |

| Biology | Antiseptic and astringent properties | Inhibits microbial growth |

| Medicine | Treatment for skin infections | Reduces inflammation |

| Industry | Mordant in dyeing processes | Improves dye adherence |

Case Study 1: Antiseptic Efficacy

A clinical study assessed the effectiveness of this compound solution in treating otitis externa. Patients treated with this solution showed significant improvement in symptoms compared to those receiving standard care. The study highlighted its antibacterial properties against common pathogens found in ear infections .

Case Study 2: Cellular Metabolism

Research conducted on rat models demonstrated that varying doses of this compound affected cognitive functions linked to carbohydrate metabolism. Higher doses resulted in observable cognitive impairment, suggesting caution in its application.

Case Study 3: Textile Industry

An industrial application study showcased the role of this compound as a mordant in textile dyeing processes. Fabrics treated with this compound exhibited enhanced color retention and resistance to fading compared to untreated samples.

Wirkmechanismus

The mechanism of action of aluminum subacetate primarily involves its astringent properties. As an astringent, it causes the shrinkage or constriction of body tissues by drawing water away from the area of application. This effect is achieved through osmotic flow, leading to the coagulation of proteins and the drying and hardening of tissues . The compound’s antiseptic properties also contribute to its effectiveness in treating skin irritations and infections .

Vergleich Mit ähnlichen Verbindungen

Basic Aluminum Monoacetate: Formed from aluminum hydroxide and dilute acetic acid.

Basic Aluminum Diacetate: Prepared from aqueous aluminum acetate solution.

Neutral Aluminum Triacetate: Produced by heating aluminum chloride or aluminum powder with acetic acid and acetic anhydride.

Uniqueness: Aluminum subacetate is unique due to its specific combination of astringent, antiseptic, and disinfectant properties. Its ability to form stable complexes and undergo hydrolysis to produce various aluminum acetate species makes it versatile in different applications .

Biologische Aktivität

Aluminum subacetate, also known as basic aluminum acetate or Burow's solution, is a compound with notable biological activities, particularly in dermatological and otological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : this compound has the chemical formula and is classified as a salt formed from aluminum sulfate and acetic acid.

Preparation Methods :

- Synthesis : this compound can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate in an aqueous medium. The process typically involves dissolving aluminum sulfate in water, adding sodium acetate gradually, and filtering the resulting precipitate .

- Industrial Production : In industrial settings, it is produced by reacting aluminum sulfate with calcium carbonate and acetic acid under controlled conditions.

This compound primarily acts as an astringent , which causes contraction of body tissues, thereby reducing irritation and inflammation. Its mechanism can be detailed as follows:

- Target Tissues : The compound targets skin and mucous membranes, where it exerts its therapeutic effects.

- Biochemical Pathways : It interacts with various biomolecules involved in carbohydrate metabolism, influencing pathways related to starch and sucrose.

- Pharmacokinetics : Aluminum compounds generally exhibit poor absorption; most are excreted unchanged via urine. This low bioavailability minimizes systemic toxicity but allows localized effects at the site of application .

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial activity against a variety of microorganisms:

- In Vitro Studies : Burow's solution (13% this compound) has demonstrated effectiveness against Staphylococcus aureus (including methicillin-resistant strains) and Pseudomonas aeruginosa, leading to damage to bacterial cell walls .

- Case Study : A study assessed the lowest effective dilution of aluminum acetate solution in inhibiting bacterial growth in chronic suppurative otitis media. Results confirmed its efficacy against common pathogens found in such infections .

Clinical Applications

This compound is widely used in clinical settings for its antiseptic properties:

- Dermatological Use : It is employed topically for treating skin irritations, rashes, and infections due to its astringent properties.

- Otolaryngology : Burow's solution is utilized in treating otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous effects .

Dosage and Efficacy

The efficacy of this compound can vary based on concentration and application method. In laboratory settings, different dosages have been tested:

| Dosage | Effect Observed |

|---|---|

| 0.5% | Mild antibacterial activity |

| 1.0% | Moderate reduction in inflammation |

| 13% (Burow's solution) | Significant antibacterial effect against MRSA and P. aeruginosa |

Safety Profile

This compound has a favorable safety profile when used as directed. However, concerns regarding aluminum exposure have been raised in relation to neurotoxicity:

- Toxicological Studies : Research indicates that while aluminum compounds can accumulate in biological systems, their clinical use at recommended doses does not typically result in adverse effects. Long-term studies have shown no direct association between aluminum exposure from topical applications and neurodegenerative conditions like Alzheimer's disease .

Eigenschaften

CAS-Nummer |

142-03-0 |

|---|---|

Molekularformel |

C4H8AlO5 |

Molekulargewicht |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

Kanonische SMILES |

CC(=O)O[Al]OC(=O)C.O |

Key on ui other cas no. |

142-03-0 |

Physikalische Beschreibung |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established applications of aluminum subacetate in a clinical setting?

A1: this compound, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that this compound exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].

Q2: Does this compound possess any catalytic properties, and if so, what are the applications?

A4: Research indicates that this compound, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for this compound derivatives in materials science and polymer chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.